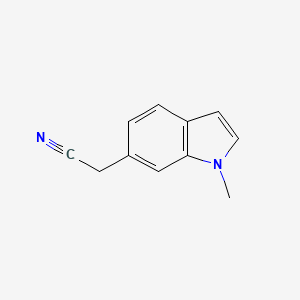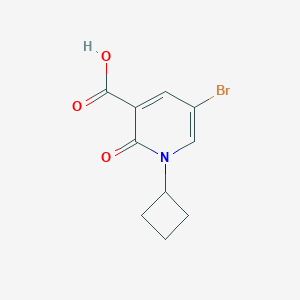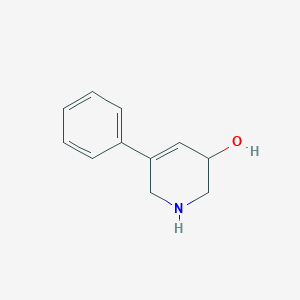
4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine is a compound that features an imidazole ring substituted with an ethyl group and attached to a cyclohexane ring bearing an amine group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . Another approach involves the use of Grignard reagents to introduce the cyclohexane ring onto the imidazole core .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability .
化学反応の分析
Types of Reactions
4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can produce primary or secondary amines .
科学的研究の応用
4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
2-Ethyl-4-methylimidazole: Another imidazole derivative with different substitution patterns.
Cyclohexylamine: A compound with a similar cyclohexane ring but lacking the imidazole moiety.
Uniqueness
4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
4-(1-ethylimidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-2-14-8-7-13-11(14)9-3-5-10(12)6-4-9/h7-10H,2-6,12H2,1H3 |
InChIキー |
CSRGNXPHUKSKHK-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CN=C1C2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13177683.png)
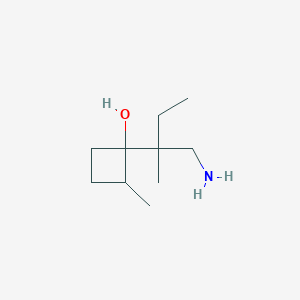
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol](/img/structure/B13177688.png)
![({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13177689.png)
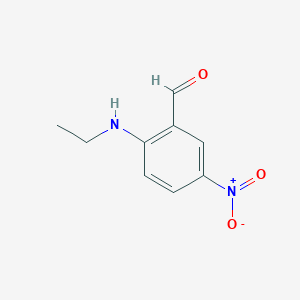
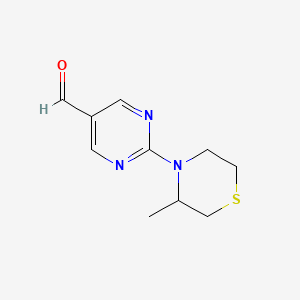
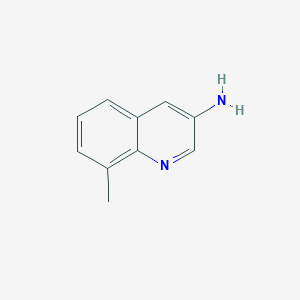
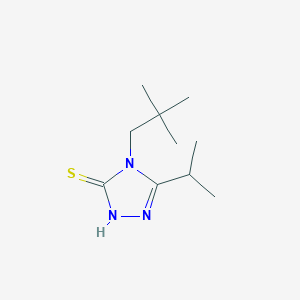
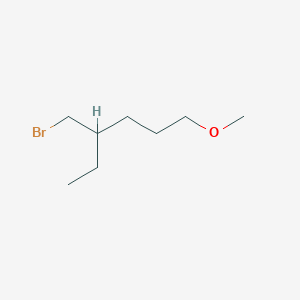
![1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one](/img/structure/B13177748.png)
![tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)
